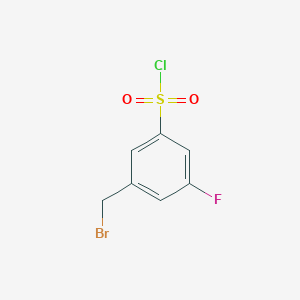
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with bromomethyl, fluorine, and sulphonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride typically involves multiple steps starting from benzene derivatives. One common route includes the bromination of a suitable precursor, followed by sulfonylation and fluorination reactions. Specific conditions such as the use of bromine or N-bromosuccinimide for bromination, and chlorosulfonic acid for sulfonylation, are often employed .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulphonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The bromomethyl group can also participate in various reactions, contributing to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)benzenesulphonyl chloride
- 5-Fluorobenzenesulphonyl chloride
- 3-(Chloromethyl)-5-fluorobenzenesulphonyl chloride
Uniqueness
3-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds .
Propiedades
Fórmula molecular |
C7H5BrClFO2S |
|---|---|
Peso molecular |
287.53 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3H,4H2 |
Clave InChI |
AHYQSLUEQFQFMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


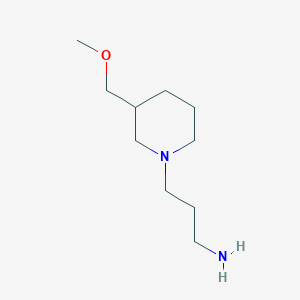
![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
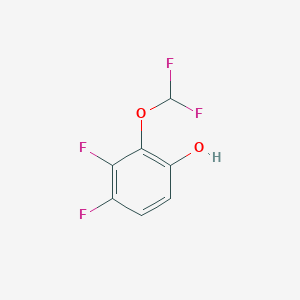
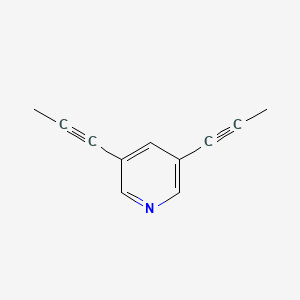
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
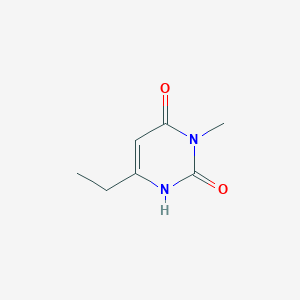
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
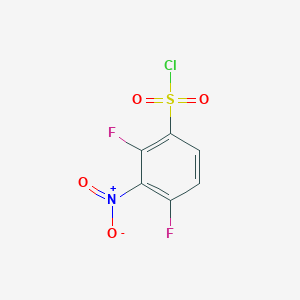
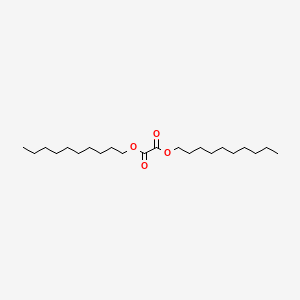
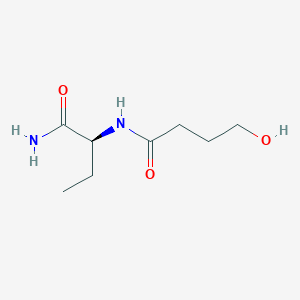
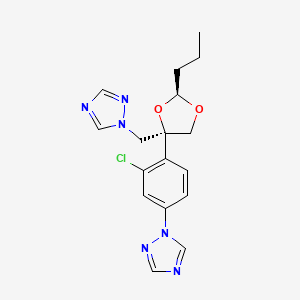
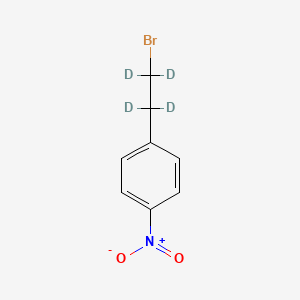
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
